6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
Description
Nomenclature and Chemical Identification
The systematic nomenclature of 6,7-dihydro-dioxino[2,3-d]pyrimidine-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the fusion pattern between the dioxin and pyrimidine moieties. The compound's identification relies on multiple chemical descriptors that provide comprehensive structural information for researchers and regulatory databases. The Chemical Abstracts Service registration number 1539948-54-3 serves as the primary identifier for this compound in chemical databases worldwide. The molecular descriptor language representation reveals the compound's connectivity pattern through its Simplified Molecular Input Line Entry System code: OC(=O)c1ncnc2c1OCCO2, which encodes the carboxylic acid functionality attached to the pyrimidine ring and the characteristic dioxin bridge structure.
The International Chemical Identifier provides an additional layer of structural specification: InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9-3-8-4)13-2-1-12-5/h3H,1-2H2,(H,10,11), which includes stereochemical and tautomeric information essential for precise compound identification. The International Chemical Identifier Key PRCFVEAMCONZAK-UHFFFAOYSA-N offers a compressed hash representation suitable for database searches and compound matching algorithms. Chemical databases consistently report the molecular weight as 182.13 grams per mole, calculated from the elemental composition of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms.
| Property | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 1539948-54-3 | PubChem, BLD Pharm |
| Molecular Formula | C₇H₆N₂O₄ | Multiple sources |
| Molecular Weight | 182.13 g/mol | PubChem, A2B Chem |
| Simplified Molecular Input Line Entry System | OC(=O)c1ncnc2c1OCCO2 | A2B Chem |
| International Chemical Identifier Key | PRCFVEAMCONZAK-UHFFFAOYSA-N | PubChem |
| PubChem Compound Identifier | 83669430 | PubChem |
Historical Context of Bicyclic Heterocyclic Compounds
The development of bicyclic heterocyclic chemistry traces its origins to the late nineteenth century when systematic investigations of ring-fused systems began to emerge from pioneering chemical research laboratories. Bicyclic molecules, characterized by two joined rings sharing at least two atoms, have demonstrated remarkable diversity in their structural arrangements and biological activities. The historical progression of heterocyclic chemistry began with early isolation studies, where researchers like Scheele identified uric acid from human bladder stones in 1776, marking one of the first documented encounters with complex nitrogen-containing ring systems. The systematic study of pyrimidine derivatives commenced in 1884 with Pinner's work on condensing ethyl acetoacetate with amidines, establishing foundational synthetic methodologies that would later influence the development of more complex fused systems.
The evolution of bicyclic heterocyclic chemistry accelerated throughout the twentieth century as researchers recognized the potential for creating hybrid structures that combined the properties of different ring systems. Fusion of pyrimidine moieties with various heterocyclic scaffolds emerged as a particularly promising approach for generating new classes of biologically active compounds. The concept of fused ring systems gained significant momentum when chemists like Gabriel and Colman successfully prepared the parent pyrimidine compound in 1900, demonstrating that complex heterocyclic architectures could be systematically constructed and functionalized. This historical foundation established the theoretical and practical framework necessary for developing sophisticated compounds like 6,7-dihydro-dioxino[2,3-d]pyrimidine-4-carboxylic acid.
The nomenclature systems developed by Hantzsch and Widman in the late 1880s provided essential tools for naming increasingly complex heterocyclic structures, enabling researchers to communicate structural information precisely across the scientific community. These systematic approaches to naming became particularly important as the field expanded to include multiple ring fusion patterns and diverse heteroatom arrangements. The recognition that heterocyclic compounds could exhibit remarkable biological activities, including roles as alkaloids, vitamins, and synthetic pharmaceuticals, further accelerated research interest in bicyclic systems. By the mid-twentieth century, the systematic exploration of fused pyrimidine systems had become a well-established area of medicinal chemistry research, setting the stage for the modern synthesis and study of compounds like 6,7-dihydro-dioxino[2,3-d]pyrimidine-4-carboxylic acid.
Structural Significance of Dioxino-Pyrimidine Hybrid Systems
The structural architecture of dioxino-pyrimidine hybrid systems represents a sophisticated approach to molecular design that combines the electronic properties of pyrimidine heterocycles with the conformational flexibility and hydrogen bonding capabilities of dioxin rings. Pyrimidine rings, classified among the diazines with nitrogen atoms positioned at the 1 and 3 positions, contribute significant electronic density and potential for hydrogen bonding interactions through their nitrogen atoms. The incorporation of a dioxin bridge system introduces additional oxygen atoms that can participate in coordination chemistry and hydrogen bonding networks, while also providing conformational flexibility through the saturated ethylene bridge component. This combination creates a unique molecular framework that exhibits both aromatic character from the pyrimidine portion and aliphatic flexibility from the dioxin component.
The fusion pattern between the dioxin and pyrimidine rings in 6,7-dihydro-dioxino[2,3-d]pyrimidine-4-carboxylic acid follows a specific geometric arrangement where the dioxin ring spans positions 6 and 7 of the pyrimidine system. This fusion creates a bicyclic structure where the two rings share a common bond, classified as a fused bicyclic compound according to established nomenclature conventions. The carboxylic acid functionality positioned at the 4-position of the pyrimidine ring provides additional opportunities for chemical modification and biological interaction, as carboxylic acids can readily form hydrogen bonds, coordinate with metal centers, and undergo condensation reactions to form esters and amides.
Research has demonstrated that the structural features of dioxino-pyrimidine systems contribute to their chemical reactivity patterns and potential biological activities. The presence of multiple heteroatoms creates electron-rich regions that can participate in nucleophilic reactions, while the carboxylic acid group can undergo typical acid-base chemistry. The bicyclic framework also provides conformational constraints that may enhance binding selectivity for biological targets compared to more flexible molecular architectures. Synthetic studies have shown that these hybrid systems can be functionalized at various positions, enabling the preparation of diverse chemical libraries for biological screening and pharmaceutical development.
| Structural Feature | Chemical Contribution | Functional Significance |
|---|---|---|
| Pyrimidine Ring | Aromatic character, nitrogen basicity | Hydrogen bonding, π-π interactions |
| Dioxin Bridge | Conformational flexibility, oxygen lone pairs | Metal coordination, hydrogen bonding |
| Carboxylic Acid Group | Proton donor/acceptor, coordination site | Biological recognition, synthetic handle |
| Fused Ring System | Restricted conformation, extended conjugation | Enhanced binding selectivity |
| Saturated Bridge | Conformational freedom, sp³ hybridization | Reduced planarity, three-dimensional shape |
Properties
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9-3-8-4)13-2-1-12-5/h3H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFVEAMCONZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=NC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing.
Mode of Action
It is known that this compound undergoes various chemical transformations on its carbonyl group.
Biochemical Pathways
As research progresses, more information about the compound’s effects on cellular pathways will become available.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid are currently under investigation. These properties will determine the bioavailability of the compound and its potential as a therapeutic agent.
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is an important area of study. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets.
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to undergo different chemical transformations on its carbonyl group, leading to the synthesis of various 2-substituted derivatives
Cellular Effects
The effects of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can affect the antiviral activity of certain cells, showing almost 4- to 7-fold higher antiviral activity than Pemetrexed. This highlights its potential as a therapeutic agent in antiviral treatments.
Molecular Mechanism
The molecular mechanism of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to various biochemical effects. For example, the compound’s interaction with carbonyl groups results in the synthesis of different derivatives, which can further modulate enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes various chemical transformations, which can affect its stability and efficacy. Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not achieve the desired therapeutic outcomes. It is crucial to determine the optimal dosage that maximizes the compound’s efficacy while minimizing potential side effects. Studies have indicated that the compound’s antiviral activity is dose-dependent, with higher doses showing greater efficacy.
Metabolic Pathways
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s unique structure allows it to participate in different biochemical reactions, leading to the synthesis of various derivatives. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Biological Activity
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as a PI3K inhibitor with implications in cancer treatment. This article summarizes research findings on its biological activity, including anticancer, anti-inflammatory, and immunomodulatory properties.
Chemical Structure and Properties
The molecular formula for 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is . It features a dioxino structure that contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid exhibit significant anticancer properties. For instance:
- PI3K Inhibition : The compound has been identified as a potent inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, one study reported a derivative showing efficacy against hematological cancers .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Mechanism : It modulates inflammatory pathways by inhibiting key enzymes involved in inflammation. This property makes it a candidate for treating inflammatory diseases .
- Experimental Evidence : In animal models of inflammation, compounds with similar structures have shown reduced markers of inflammation and improved clinical outcomes .
Immunomodulatory Effects
The immunomodulatory properties of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid suggest its potential in treating autoimmune diseases:
- Immune Response Modulation : The compound may influence cytokine production and T-cell activation, leading to a balanced immune response. This activity has been observed in preclinical studies where immune system parameters were favorably altered .
Research Findings Summary Table
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of dioxino-pyrimidines exhibit potent anticancer properties. For instance, a study highlighted the compound's ability to inhibit the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer cell proliferation and survival. This inhibition leads to reduced tumor growth in various cancer models .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, thereby reducing symptoms associated with chronic inflammation .
3. Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine derivatives. These compounds demonstrate activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that treatment with a dioxino-pyrimidine derivative led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and improved clinical scores for inflammation and pain relief .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimidine-4-Carboxylic Acid Derivatives
Key Observations :
- Substituents like chlorine (Cl) or methyl (CH₃) in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduce steric and electronic effects that alter reactivity and bioactivity .
Functional and Pharmacological Differences
Antimicrobial Activity
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides exhibit potent antimicrobial activity against Pseudomonas aeruginosa via TrmD inhibition, with compound 2g (bearing a 2-amino-6-methylpyridine substituent) showing selectivity .
Preparation Methods
Stepwise Synthetic Route (Adapted from analogous heterocyclic syntheses and related patent methods)
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of key intermediate by reaction of pyrimidine precursor with diethyl oxalate | Lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF), temperature -70 to -80 °C | Low temperature avoids side reactions; argon atmosphere recommended |
| 2 | Cyclization and ring closure to form 1,4-dioxino ring fused to pyrimidine | Treatment with hydrazine hydrate in glacial acetic acid, 20-30 °C, overnight | Hydrazine facilitates ring closure and introduces nitrogen atoms |
| 3 | Hydrolysis to convert ester or intermediate to carboxylic acid | Lithium hydroxide aqueous solution, 40-60 °C | Controlled hydrolysis to yield the free acid |
| 4 | Purification | Extraction with ethyl acetate, acidification to pH 2-3 with HCl, filtration, washing, drying | Ensures isolation of pure carboxylic acid |
This route is adapted from a related patent synthesis of similar fused heterocyclic acids (e.g., 1,4,6,7-tetrahydropyran fused pyrazole carboxylic acids) that share structural features and synthetic challenges.
Reaction Conditions and Parameters
| Parameter | Range/Value | Impact on Reaction |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), glacial acetic acid, ethanol | Solvent polarity and proticity affect reaction rates and selectivity |
| Temperature | -80 to -70 °C (step 1), 20-30 °C (step 2), 40-60 °C (step 3) | Low temperature in step 1 controls reactivity; mild heating in hydrolysis improves yield |
| Reagent Molar Ratios | Pyrimidine precursor : LHMDS = 1 : 0.5-1.2; Pyrimidine precursor : diethyl oxalate = 1 : 0.5-1.2 | Precise stoichiometry critical for high yield and minimal side products |
| Reaction Time | 30-120 min (step 1), overnight (step 2) | Sufficient time needed for complete conversion monitored by TLC |
Yield and Purity Considerations
- Typical isolated yields for analogous compounds are in the range of 60-75% after purification steps.
- Purity is confirmed by chromatographic methods (TLC, LCMS) and spectroscopic analysis (NMR).
- Acidification and extraction steps are crucial for removing impurities and isolating the carboxylic acid.
Example Experimental Procedure (Summarized)
- Under argon, dissolve the pyrimidine precursor in THF, cool to -75 °C.
- Add LHMDS slowly, followed by diethyl oxalate solution dropwise, maintain temperature for 1 hour.
- Quench reaction, isolate intermediate.
- Dissolve intermediate in glacial acetic acid, add hydrazine hydrate dropwise at room temperature, stir overnight.
- Extract and purify the cyclized product.
- Dissolve product in ethanol, add aqueous lithium hydroxide slowly, heat at 50 °C for 1 hour for hydrolysis.
- Acidify with HCl to pH 2-3, filter precipitate, wash and dry to obtain final acid product.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrimidine precursor, LHMDS, diethyl oxalate | -70 to -80 | 30-120 min | 70-80 (intermediate) | Low temp controls side reactions |
| 2 | Hydrazine hydrate, glacial acetic acid | 20-30 | Overnight | 65-75 | Ring closure step |
| 3 | Lithium hydroxide aqueous | 40-60 | 1 hr | 70-80 | Hydrolysis to acid |
| Overall | — | — | — | 60-70 (isolated) | Purification critical |
Research Findings and Notes
- The use of lithium bis(trimethylsilyl)amide as a strong base enables efficient enolate formation from the pyrimidine precursor, facilitating the initial condensation with diethyl oxalate.
- Hydrazine hydrate in acetic acid promotes cyclization and formation of the fused dioxino ring system, a key structural feature of the compound.
- Controlled hydrolysis with lithium hydroxide converts ester intermediates to the carboxylic acid without degrading the sensitive heterocyclic framework.
- Acidification to pH 2-3 ensures precipitation of the acid product, improving recovery and purity.
- The method avoids harsh conditions and expensive raw materials, improving scalability compared to older methods.
- Analytical data such as LCMS and NMR confirm the structure and purity of the final compound.
Q & A
Q. What are the recommended synthetic routes for 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of preformed pyrimidine scaffolds. For example:
- Step 1 : Start with a pyrimidine precursor (e.g., 4,6-dihydroxypyrimidine derivatives ).
- Step 2 : Introduce the dioxane ring via nucleophilic substitution or ring-closing metathesis, using reagents like diethyl oxalate or ethylene glycol derivatives under anhydrous conditions .
- Step 3 : Carboxylic acid functionalization at the 4-position via oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ under controlled pH .
Key Validation : Monitor reaction progress with TLC (silica gel, UV detection) and confirm purity via HPLC (>95% by area) .
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
- Storage : Keep in a desiccator at 2–8°C under argon to prevent hydrolysis .
Advanced Research Questions
Q. How does tautomerism affect the reactivity of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid?
Methodological Answer:
- Tautomer Identification : Use variable-temperature ¹H NMR in DMSO-d₆ and acetone-d₆ to detect keto-enol equilibria. For example, enol tautomers show downfield OH signals (δ 10–13 ppm), while keto forms lack these .
- Impact on Reactivity : Enol tautomers exhibit higher nucleophilicity at the 2-position, enabling regioselective alkylation. Confirm via trapping experiments with methyl iodide .
Q. How can researchers resolve contradictions in reported NMR data for this compound?
Methodological Answer:
- Solvent Effects : Compare NMR spectra in DMSO-d₆ (stabilizes enol tautomers) vs. CDCl₃ (favors keto forms). For example, C(5)-H shifts from δ 6.83 (DMSO) to δ 6.99 (acetone) due to hydrogen bonding .
- pH Dependence : Adjust sample pH (1–12) and monitor carboxylate anion formation (δ ~170 ppm in ¹³C NMR) to explain discrepancies .
Q. What computational approaches are suitable for modeling its electronic structure?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and predict NMR chemical shifts (error < 0.3 ppm vs. experimental) .
- Molecular Dynamics : Simulate solvent interactions (e.g., water, DMSO) to explain tautomer stability .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR .
Q. How do substituents on the pyrimidine ring influence biological activity?
Methodological Answer:
- SAR Strategy : Synthesize analogs with electron-withdrawing (e.g., –Br, –CF₃) or donating (–OCH₃) groups at the 6-position .
- Activity Testing :
- Antimicrobial Assays : Use MIC tests against E. coli and S. aureus (CLSI guidelines).
- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) via UV-Vis kinetic assays .
Key Finding : –OCH₃ at the 6-position enhances solubility but reduces enzyme affinity due to steric hindrance .
Q. What advanced techniques validate its stability under oxidative conditions?
Methodological Answer:
- Forced Degradation : Expose to H₂O₂ (3%, 24 hrs) and analyze degradation products via LC-MS/MS. Major products include pyrimidine ring-opened dicarboxylic acids .
- Kinetic Studies : Use Arrhenius plots (40–80°C) to calculate activation energy (Eₐ) for decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
